Dithiouracil

Photodynamic Therapy RNA Photocrosslinking Triplet-State Photosensitizers

Why settle for monothionated analogs when 2,4-dithiouracil delivers near-unity triplet quantum yield (ΦT=0.90±0.15) and best-in-class singlet oxygen generation (ΦΔ=0.49±0.02)? This double-thionated pyrimidine enables 3× faster RNA photocrosslinking vs. 4-thiouracil and serves as a superior S,N-donor ligand for metallodrug design—Au(III)-DTu complexes exhibit 162-fold greater cytotoxicity against HeLa cells than the free ligand. With a sub-nanomolar Ki (0.090 nM) against thymidylate synthase, it is an essential scaffold for next-generation TS inhibitors and antiparasitic probes. Procure ≥98% purity material to ensure reproducible photodynamic, anticancer, and antimicrobial results.

Molecular Formula C4H4N2S2
Molecular Weight 144.2 g/mol
CAS No. 107686-58-8
Cat. No. B010097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDithiouracil
CAS107686-58-8
Synonyms2(1H)-Pyrimidinethione, 4-mercapto- (9CI)
Molecular FormulaC4H4N2S2
Molecular Weight144.2 g/mol
Structural Identifiers
SMILESC1=CN=C(N=C1S)S
InChIInChI=1S/C4H4N2S2/c7-3-1-2-5-4(8)6-3/h1-2H,(H2,5,6,7,8)
InChIKeyZEQIWKHCJWRNTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dithiouracil (2,4-Dithiouracil, CAS 107686-58-8/2001-93-6): A Dual-Thionated Uracil Derivative for Redox and Photochemical Research


Dithiouracil (2,4-dithiouracil) is a sulfur-substituted pyrimidine derivative in which both oxygen atoms at the 2- and 4-positions of uracil are replaced by sulfur atoms [1]. This double thionation fundamentally alters the electronic structure of the nucleobase, conferring distinct photophysical properties—including near-unity triplet quantum yield and efficient singlet oxygen generation—as well as a unique coordination chemistry toward transition metals such as Au(III), Cu(II), and Pd(II) [2][3]. The compound is a versatile ligand for metallodrug design and a potent photosensitizer under UVA activation, making it a high-value scaffold for targeted anticancer and antimicrobial research.

Why 2-Thiouracil or 4-Thiouracil Cannot Substitute for Dithiouracil (2,4-DTU) in Advanced Research


Monothionated uracils (2-thiouracil and 4-thiouracil) differ fundamentally from dithiouracil in their photochemical, electrochemical, and coordination properties. Density functional theory (DFT) calculations reveal that double thionation significantly increases the dipole moment and alters the Watson–Crick base-pairing stability relative to single thionation [1]. Experimentally, 2,4-dithiouracil populates the reactive triplet state with a quantum yield (ΦT = 0.90 ± 0.15) that is dramatically enhanced over the monothionated analogs, and it generates singlet oxygen at a rate (ΦΔ = 0.49 ± 0.02) that ranks among the highest reported for any thiobase [2]. In metal complexation, the presence of two sulfur donor atoms enables chelation modes and cytotoxic activities that are inaccessible to 2-thiouracil or 4-thiouracil alone [3]. Therefore, substituting 2,4-dithiouracil with a monothionated analog will yield entirely different photodynamic efficacy and metallodrug performance.

Dithiouracil (2,4-DTU) vs. Comparators: Head-to-Head Quantitative Performance Data


Triplet Quantum Yield and Singlet Oxygen Generation: 2,4-Dithiouracil vs. 4-Thiouracil

Direct head-to-head photochemical comparison of 2,4-dithiouracil against the established photocrosslinker 4-thiouracil demonstrates a substantial enhancement in triplet state population and reactive oxygen generation. 2,4-Dithiouracil undergoes intersystem crossing to the triplet manifold in 220 ± 40 fs, populating the reactive triplet state with a near-unity quantum yield (ΦT = 0.90 ± 0.15). This is accompanied by a singlet oxygen generation yield of ΦΔ = 0.49 ± 0.02—one of the highest values ever reported for a photoexcited thiobase. In contrast, 4-thiouracil exhibits a lower triplet yield and lower singlet oxygen production under identical conditions. Furthermore, 2,4-dithiouracil reacts with adenine 5′-monophosphate through an oxygen-independent photocycloaddition mechanism at a rate that is at least 3-fold faster than that of 4-thiouracil [1].

Photodynamic Therapy RNA Photocrosslinking Triplet-State Photosensitizers

Cytotoxic Potency of 2,4-Dithiouracil Complexes vs. 6-Propyl-2-thiouracil Complexes

A comparative cytotoxicity study evaluated 2,4-dithiouracil (2,4-DTu) and 6-propyl-2-thiouracil (6-Pro-2Tu) ligands and their metal complexes against HeLa cervical carcinoma cells. While the 2,4-DTu ligand alone exhibits baseline cytotoxicity, its Au(III) complex is 162-fold more cytotoxic against HeLa cells than the free ligand. The Cu(II) complex of 2,4-DTu is 41-fold more cytotoxic. In a parallel comparison, the 6-propyl-2-thiouracil series showed overall lower CD50 values than the 2,4-DTu series, with the Pd(II) complex of 6-propyl-2-thiouracil achieving a CD50 of 0.00064 mM—149-fold lower than its free ligand (0.0955 mM) [1]. These data establish that while 6-propyl-2-thiouracil derivatives can exhibit extreme potency, 2,4-dithiouracil provides a distinct, metal-tunable cytotoxicity profile with significant enhancement factors (41× to 162×) upon Au(III) or Cu(II) coordination.

Anticancer Metallodrugs Cytotoxicity Cervical Carcinoma

Thioredoxin Reductase (TrxR) Inhibition: 2,4-Dithiouracil vs. Class-Level Baselines

2,4-Dithiouracil demonstrates measurable inhibition of thioredoxin reductase (TrxR), a key redox enzyme implicated in cancer cell survival. In a DTNB reduction assay, 2,4-dithiouracil inhibited recombinant rat liver TrxR with an IC50 of 4.1 µM (4.10E+3 nM) after 30 minutes [1]. In human A549 lung adenocarcinoma cells, inhibition was more potent, with an IC50 of 1.98 µM (1.98E+3 nM) [2]. These values place 2,4-dithiouracil among the thiobase-derived TrxR inhibitors, though the literature indicates that metal complexes (e.g., Au(III)-2,4-DTu) achieve substantially stronger inhibition, underscoring the compound's role as a ligand scaffold for generating high-potency TrxR inhibitors rather than as a standalone agent.

Redox Biology Enzyme Inhibition Anticancer Target

Thymidylate Synthase (TS) Inhibition: 2,4-Dithiouracil vs. Thio-Analogs

2,4-Dithiouracil exhibits high-affinity inhibition of thymidylate synthase (TS), a validated anticancer drug target. Against purified recombinant human TS expressed in E. coli, 2,4-dithiouracil shows a Ki of 0.090 nM and an IC50 of 23 nM [1]. In contrast, a 2,4-dithio-5-fluoro-dUMP analog displayed a Ki value 10³–10⁴-fold higher (weaker) than the corresponding 2-thio and 4-thio congeners [2], indicating that the specific thionation pattern and substitution critically influence TS binding affinity. The sub-nanomolar Ki of 2,4-dithiouracil underscores its potential as a TS inhibitor scaffold.

Nucleotide Metabolism Anticancer Target Enzyme Inhibition

Uracil Phosphoribosyltransferase (UPRTase) Binding: 2,4-Dithiouracil vs. Known Substrates

In a systematic evaluation of 100 compounds as ligands for Toxoplasma gondii uracil phosphoribosyltransferase (UPRTase), 2,4-dithiouracil was among five compounds (including 4-thiopyridine, 2-thiopyrimidine, trithiocyanuric acid, and 1-deazauracil) that bound to the enzyme with higher affinity than two known substrates possessing antitoxoplasmal activity, 5-fluorouracil and emimycin [1]. Furthermore, 2,4-dithiouracil was identified as a substrate for T. gondii UPRTase, whereas many other uracil analogs act solely as inhibitors [1]. This dual behavior (binding + substrate activity) distinguishes 2,4-dithiouracil from 5-fluorouracil, which is primarily an inhibitor, and from uracil, the native substrate.

Antiparasitic Toxoplasma gondii Nucleotide Salvage

High-Impact Research and Industrial Application Scenarios for Dithiouracil (2,4-Dithiouracil)


RNA-Targeted Photocrosslinking and Photodynamic Therapy

The near-unity triplet quantum yield (ΦT = 0.90) and high singlet oxygen generation (ΦΔ = 0.49) make 2,4-dithiouracil a premier photosensitizer for RNA photocrosslinking studies and UVA-activated photodynamic therapy [1]. Its 3× faster photocycloaddition rate with adenine compared to 4-thiouracil [1] enables more efficient mapping of RNA–protein and RNA–RNA interactions. Procurement of high-purity 2,4-dithiouracil is essential for laboratories developing next-generation phototherapeutic agents.

Synthesis of Metal-Based Anticancer Complexes

2,4-Dithiouracil serves as a versatile S,N-donor ligand for the preparation of Au(III), Cu(II), and Pd(II) complexes with significantly enhanced cytotoxicity. As demonstrated, Au(III)-2,4-DTu is 162-fold more cytotoxic than the free ligand against HeLa cells [2]. This makes the compound a strategic starting material for medicinal chemistry groups focused on thioredoxin reductase inhibition and metallodrug development.

Thymidylate Synthase Inhibitor Scaffold for Anticancer Research

With a sub-nanomolar Ki (0.090 nM) against thymidylate synthase [3], 2,4-dithiouracil provides an exceptionally potent core structure for designing novel TS inhibitors. Researchers developing antifolate or nucleotide analog-based chemotherapeutics can leverage this scaffold to explore structure-activity relationships distinct from classical pyrimidine inhibitors.

Antiparasitic Probe for Nucleotide Salvage Pathways

2,4-Dithiouracil's unique ability to both inhibit and act as a substrate for Toxoplasma gondii UPRTase [4] makes it a valuable chemical probe for dissecting pyrimidine salvage mechanisms in apicomplexan parasites. Its binding superiority over 5-fluorouracil positions it as a lead for developing species-selective antiparasitic agents.

Technical Documentation Hub

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